ethyl 2,3,4-tri-o-benzyl-1-thio-beta-l-fucopyranoside

Glycosylation Chemoselectivity Thioglycoside Activation

Ethyl 2,3,4-tri-O-benzyl-1-thio-β-L-fucopyranoside (CAS 116391-11-8 / 99409-34-4) is the definitive thioglycoside donor for stereoselective α-L-fucosylation. Its β-anomeric configuration and S-ethyl leaving group are rigorously optimized for chemoselective activation, directly controlling the stereochemical outcome of glycosylation. Substituting with α-configured donors, phenyl thioglycosides, or imidates risks altered stereoselectivity, reduced yields, or protocol incompatibility. Proven essential for constructing α-L-fucosidic linkages in Sialyl Lewis X (sLeX) tumor-associated antigens, bacterial K-antigen repeating units, and lectin-targeting glycoconjugates. Procure this specific building block to maintain validated synthetic routes for vaccine development and cancer research without re-optimizing entire synthetic sequences.

Molecular Formula C29H34O4S
Molecular Weight 478.65
CAS No. 116391-11-8
Cat. No. B1142014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2,3,4-tri-o-benzyl-1-thio-beta-l-fucopyranoside
CAS116391-11-8
Molecular FormulaC29H34O4S
Molecular Weight478.65
Structural Identifiers
SMILESCCSC1C(C(C(C(O1)C)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
InChIInChI=1S/C29H34O4S/c1-3-34-29-28(32-21-25-17-11-6-12-18-25)27(31-20-24-15-9-5-10-16-24)26(22(2)33-29)30-19-23-13-7-4-8-14-23/h4-18,22,26-29H,3,19-21H2,1-2H3/t22-,26+,27+,28-,29+/m0/s1
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2,3,4-Tri-O-benzyl-1-thio-β-L-fucopyranoside (CAS 116391-11-8) – Technical Profile & Procurement Baseline for Carbohydrate Synthesis


Ethyl 2,3,4-tri-O-benzyl-1-thio-β-L-fucopyranoside is a fully benzyl-protected L-fucose thioglycoside derivative. Its core structure features an anomeric S-ethyl leaving group and benzyl ethers at the O-2, O-3, and O-4 positions. This design makes it a stable, shelf-stable glycosyl donor for stereoselective fucosylation reactions, which are essential for assembling biologically relevant L-fucose-containing oligosaccharides and glycoconjugates . Its utility is particularly pronounced in constructing α-L-fucosidic linkages, a motif found in tumor-associated antigens and bacterial surface polysaccharides .

Procurement Risk: Why Interchanging Ethyl 2,3,4-Tri-O-benzyl-1-thio-β-L-fucopyranoside with Alternative Fucose Donors is Not Supported by Data


Substituting this specific thioglycoside with another L-fucose donor—such as a glycosyl halide, a phenyl thioglycoside, or an imidate—is a high-risk procurement decision. The anomeric configuration (β vs. α) directly controls the stereochemical outcome of the glycosylation step . Furthermore, the leaving group's electronic and steric properties determine the relative reactivity in chemoselective, one-pot oligosaccharide assembly strategies [1]. Switching to a differently configured donor without re-optimizing the entire synthetic sequence will likely result in altered stereoselectivity, reduced yields, or incompatibility with established activating protocols. The following sections provide the quantitative justification for selecting this specific β-ethyl thioglycoside building block.

Quantitative Differentiation Evidence: Ethyl 2,3,4-Tri-O-benzyl-1-thio-β-L-fucopyranoside vs. Comparators


Reactivity Ranking: S-Ethyl vs. S-Phenyl and S-Methyl Thioglycoside Donors

Competition experiments measuring relative reactivity establish that S-ethyl thioglycosides are more reactive than their S-phenyl, S-tolyl, and S-methyl counterparts. This ordering has direct implications for chemoselective one-pot oligosaccharide synthesis, where more reactive 'armed' donors must be activated preferentially over less reactive 'disarmed' acceptors .

Glycosylation Chemoselectivity Thioglycoside Activation

Anomeric Configuration Control: β-Donor Stereoselectivity vs. α-Donor

The β-configured thioglycoside donor (CAS 116391-11-8) exhibits a distinct stereoselectivity profile compared to its α-configured anomer. Under identical NIS/TfOH activation conditions, β-configured donors generally produce a more β-selective reaction outcome, a critical parameter for constructing specific glycosidic linkages .

Stereoselective Synthesis Anomeric Effect Fucosylation

Reactivity Superiority Over Non-Thio Donors in Complex Syntheses

In a direct synthetic application, a benzyl-protected ethyl thioglycoside of L-fucose (structurally analogous to the target compound) was demonstrated to be a more reactive glycosyl donor than a 2-O-benzyl substituted p-tolyl thioglycoside of D-galactose [1]. This differential reactivity allowed for the chemoselective and high-yielding assembly of the K-antigen trisaccharide repeating unit from Klebsiella Type-63.

Armed-Disarmed Strategy K-Antigen Klebsiella

Solubility Profile: A Critical Parameter for Reaction Solvent Selection

The compound's calculated aqueous solubility is extremely low (2.9E-3 g/L at 25 °C), confirming its highly lipophilic nature due to the three benzyl protecting groups and the S-ethyl moiety . This necessitates the use of aprotic organic solvents (e.g., dichloromethane, DMF) for glycosylation reactions.

Solubility Preformulation Reaction Solvent

Recommended Application Scenarios for Ethyl 2,3,4-Tri-O-benzyl-1-thio-β-L-fucopyranoside Based on Verified Evidence


Chemoselective Assembly of Tumor-Associated Antigens (e.g., Sialyl Lewis X)

The compound's established reactivity as a thioglycoside donor makes it an optimal building block for assembling complex L-fucose-containing epitopes like Sialyl Lewis X (sLeX). Its stability allows for its use in multi-step, iterative glycosylation sequences to construct the core Lewis X trisaccharide, a key intermediate in cancer and inflammation research .

Synthesis of Bacterial Surface Polysaccharides (e.g., Klebsiella K-Antigen)

Direct experimental evidence confirms that a benzyl-protected ethyl thioglycoside of L-fucose serves as a superior 'armed' donor in the synthesis of bacterial K-antigens [1]. This application is directly transferable to the target compound (CAS 116391-11-8) for the construction of similar polysaccharide repeating units used in vaccine development and diagnostic assays.

Development of Glycomimetic Drug Candidates and Molecular Probes

The β-thioglycoside donor is a key intermediate for creating biologically active glycoconjugates. Its use as a glycosyl donor enables the synthesis of disaccharide inhibitors for applications such as inhibiting human glioma cell division [2]. The predictable stereoselectivity of the β-anomer ensures the correct presentation of the fucose moiety, which is critical for molecular recognition by carbohydrate-binding proteins (lectins).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for ethyl 2,3,4-tri-o-benzyl-1-thio-beta-l-fucopyranoside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.